molecular formula C25H23ClN4O3S B15038767 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide

Cat. No.: B15038767
M. Wt: 495.0 g/mol
InChI Key: ZIAIKVJYYGBOEC-VYYCAZPPSA-N
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Description

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves the coupling of the hydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups, leading to the formation of corresponding oxides and sulfoxides.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine (C-N) bond.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides and oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
  • 2-[(4-Chlorophenyl)methyl]-1H-benzotriazole
  • 2-[(4-Chlorophenyl)methyl]-1H-benzoxazole

Uniqueness

Compared to similar compounds, 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct electronic properties and biological activities. The presence of the hydrazide moiety, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets.

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-2-33-23-13-18(9-12-22(23)31)14-27-29-24(32)16-34-25-28-20-5-3-4-6-21(20)30(25)15-17-7-10-19(26)11-8-17/h3-14,31H,2,15-16H2,1H3,(H,29,32)/b27-14-

InChI Key

ZIAIKVJYYGBOEC-VYYCAZPPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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